
1-(2,4-Dibromo-6-fluorophenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dibromo-6-fluorophenyl)ethan-1-ol is an organic compound characterized by the presence of bromine and fluorine atoms on a phenyl ring, along with an ethan-1-ol group
准备方法
Synthetic Routes and Reaction Conditions
1-(2,4-Dibromo-6-fluorophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the bromination of 2,4-difluorophenyl ethanone, followed by the reduction of the resulting bromo compound to the corresponding ethan-1-ol. The reaction conditions typically involve the use of bromine or a brominating agent, such as N-bromosuccinimide, in the presence of a suitable solvent like dichloromethane. The reduction step can be carried out using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of 1-(2,4-dibromo-6-fluorophenyl)ethan-1-ol may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
1-(2,4-Dibromo-6-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiourea.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol, or thiourea in water.
Major Products
Oxidation: 1-(2,4-Dibromo-6-fluorophenyl)ethanone.
Reduction: 1-(2,4-Dibromo-6-fluorophenyl)ethane.
Substitution: 1-(2,4-Diazido-6-fluorophenyl)ethan-1-ol, 1-(2,4-Dicyano-6-fluorophenyl)ethan-1-ol, and 1-(2,4-Dithiocarbamato-6-fluorophenyl)ethan-1-ol.
科学研究应用
1-(2,4-Dibromo-6-fluorophenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals, particularly in the treatment of diseases where halogenated phenyl groups play a crucial role.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用机制
The mechanism of action of 1-(2,4-Dibromo-6-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that contribute to its overall biological activity.
相似化合物的比较
Similar Compounds
- 1-(2,4-Dibromo-6-chlorophenyl)ethan-1-ol
- 1-(2,4-Dibromo-6-iodophenyl)ethan-1-ol
- 1-(2,4-Dibromo-6-methylphenyl)ethan-1-ol
Uniqueness
1-(2,4-Dibromo-6-fluorophenyl)ethan-1-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets. Compared to its analogs, the fluorine atom can enhance metabolic stability and modulate the compound’s lipophilicity, potentially improving its pharmacokinetic profile.
属性
分子式 |
C8H7Br2FO |
|---|---|
分子量 |
297.95 g/mol |
IUPAC 名称 |
1-(2,4-dibromo-6-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H7Br2FO/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,1H3 |
InChI 键 |
HFBZBJZXYYTEEQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C=C(C=C1Br)Br)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



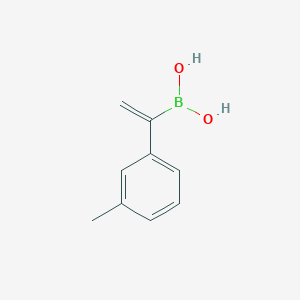

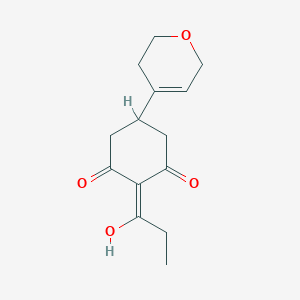
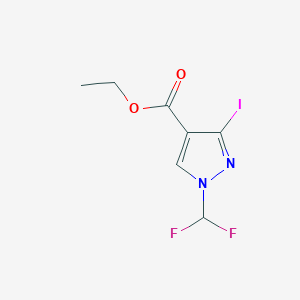
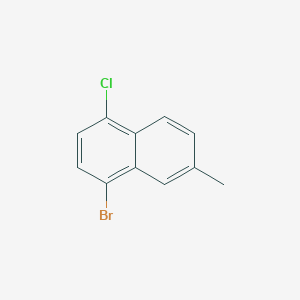
![7-Bromo-4-(tert-butoxy)thieno[3,2-d]pyrimidine](/img/structure/B12957378.png)
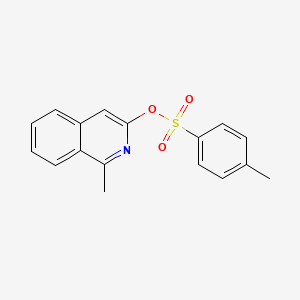
![Benzo[g]quinoline-2,4(1H,3H)-dione](/img/structure/B12957385.png)
![Ethyl 2,10-dichloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12957391.png)
![5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B12957396.png)
![6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12957408.png)
![tert-Butyl (4S,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B12957420.png)

